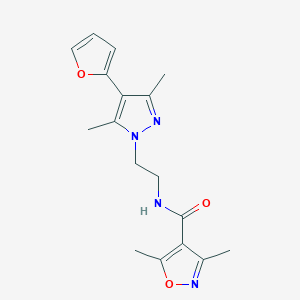
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique combination of a furan ring, a pyrazole moiety, and an isoxazole structure. Its molecular formula is C16H18N4O, which indicates the presence of multiple functional groups that contribute to its pharmacological properties.
Synthesis Methods
The synthesis typically involves multi-step organic reactions. Key steps include:
- Preparation of Furan and Pyrazole Intermediates : The furan ring can be synthesized through cyclization reactions, while the pyrazole can be formed via condensation reactions involving hydrazines and 1,3-diketones.
- Coupling Reaction : The intermediates are coupled using an ethyl linker under catalytic conditions.
- Formation of Carboxamide : The final step involves the formation of the carboxamide group from the isoxazole precursor.
This method allows for the careful optimization of reaction conditions to achieve high yields and purity.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives containing furan and pyrazole rings can inhibit tumor cell growth effectively:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12.5 |
| Related Compound A | MRC-5 | 15.0 |
| Related Compound B | THP-1 | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer types .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
-
Cell Cycle Arrest : Studies have shown that treatment with this compound leads to significant cell cycle arrest in the G0/G1 phase, indicating its potential to induce apoptosis in cancer cells .
"The subG0/G1 arrest suggests that the initiation of cell cycle arrest may be responsible for the antiproliferative potential" .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Anticancer Activity :
-
Antimicrobial Activity :
- Preliminary findings suggest that similar compounds exhibit antibacterial and antifungal properties. For example, derivatives have been reported to inhibit bacterial strains such as Staphylococcus aureus and fungi like Candida albicans in vitro .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-10-15(14-6-5-9-23-14)12(3)21(19-10)8-7-18-17(22)16-11(2)20-24-13(16)4/h5-6,9H,7-8H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGKTABESHATAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=C(ON=C2C)C)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














